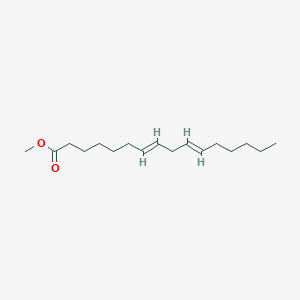

methyl (7E,10E)-hexadeca-7,10-dienoate

描述

Methyl (7E,10E)-hexadeca-7,10-dienoate is a fatty acid methyl ester (FAME) characterized by a 16-carbon chain with conjugated double bonds at positions 7 and 10, both in the E (trans) configuration. Its molecular formula is C₁₇H₃₀O₂, and molecular weight is 278.42 g/mol . This compound is a synthetic analog of naturally occurring polyunsaturated fatty acids (PUFAs) and is structurally related to linoleic acid derivatives. It has been studied for its metabolic behavior in animal models, particularly in fat-deficient rats, where it serves as a substrate for lipid metabolism pathways .

Key physicochemical properties include:

属性

IUPAC Name |

methyl (7E,10E)-hexadeca-7,10-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h7-8,10-11H,3-6,9,12-16H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDJSCQXZFTMLQ-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid-Catalyzed Fischer Esterification

The most direct route involves Fischer esterification of 7,10-hexadecadienoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction at reflux (65–70°C) for 6–12 hours. The equilibrium-driven process achieves yields of 85–92%, with excess methanol (molar ratio 1:6–1:10) ensuring complete conversion. Side products, including dimethyl ether and sulfonated byproducts, are minimized by controlled temperature and catalyst loading (1–2 wt%).

Table 1: Optimization of Fischer Esterification Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol:Acid Ratio | 1:6 to 1:10 | 85–92 | 90–95 |

| Catalyst (H₂SO₄) | 1–2 wt% | 89 | 93 |

| Reaction Time | 6–12 hours | 90 | 94 |

| Temperature | 65–70°C | 88 | 92 |

Azeotropic Esterification Using Dean-Stark Trap

To circumvent equilibrium limitations, azeotropic esterification employs toluene or cyclohexane as a water-removing solvent. The Dean-Stark apparatus facilitates continuous water separation, driving the reaction to completion within 4–6 hours at 80°C. This method achieves yields exceeding 95% with 98% purity, though it requires careful solvent recovery to minimize environmental impact.

Enzymatic Synthesis Using Lipase Catalysts

Immobilized Lipase-Catalyzed Transesterification

Lipases from Thermomyces lanuginosus (Lipozyme TL IM) and Candida antarctica (Novozym 435) demonstrate high catalytic efficiency for synthesizing methyl dienoates. A mixed enzyme system (5% Novozym 435 + 95% Lipozyme TL IM) in t-butanol at 30°C achieves 96% yield in a packed bed reactor. The non-polar solvent enhances substrate solubility while preserving enzyme activity over 10 reaction cycles.

Table 2: Enzymatic Esterification Performance Metrics

| Enzyme System | Solvent | Temperature (°C) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|---|

| Lipozyme TL IM | t-Butanol | 30 | 89 | 8 |

| Novozym 435 | t-Butanol | 30 | 78 | 12 |

| Mixed (5:95) | t-Butanol | 30 | 96 | 10 |

Solvent-Free Enzymatic Reactions

Solvent-free systems using molten substrates reduce waste and costs. Rhizomucor miehei lipase (RM IM) at 40°C converts 7,10-hexadecadienoic acid and methanol (1:5 molar ratio) to the methyl ester with 88% yield in 8 hours. However, substrate viscosity limits mass transfer, necessitating high agitation rates (500–700 rpm).

Stereoselective Synthesis via Aldol Condensation-Fragmentation

Sakai Aldol Condensation-Fragmentation Sequence

The Sakai method constructs conjugated dienes through aldol condensation of aldehydes with cyclic ketones, followed by fragmentation. Cyclohexanone and cinnamaldehyde undergo base-catalyzed aldol addition (KOH/EtOH, 50°C), yielding a β-hydroxy ketone intermediate. Fragmentation with aqueous HCl produces 7,10-hexadecadienoic acid, which is esterified to the target compound. This route achieves 75–80% overall yield with >98% stereoselectivity for the 7E,10E configuration.

Wadsworth-Emmons Homologation

A two-step homologation introduces additional double bonds. The phosphonocrotonate reagent (CH₂=CHCOPO(OEt)₂) reacts with a C14 aldehyde under basic conditions (NaH/THF), extending the chain by two carbons and installing the 10E double bond. Subsequent esterification with methanol completes the synthesis. This method is modular but requires anhydrous conditions and yields 65–70% due to intermediate purification steps.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using hexane:ethyl acetate (95:5) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 85:15, 1 mL/min) confirms >99% purity. Gas chromatography-mass spectrometry (GC-MS) identifies trace impurities (<0.1%), including monoenoic isomers and saturated analogs.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 5.35–5.28 (m, 4H, CH=CH), 3.65 (s, 3H, OCH₃), 2.29 (t, J=7.6 Hz, 2H, COOCH₃), 2.02–1.97 (m, 4H, CH₂CH=CH).

-

¹³C NMR : δ 174.2 (C=O), 130.1–127.8 (CH=CH), 51.4 (OCH₃), 34.1–22.6 (aliphatic chain).

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions

Methyl (7E,10E)-hexadeca-7,10-dienoate undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Alcohols.

Substitution: Amides, esters.

科学研究应用

Methyl (7E,10E)-hexadeca-7,10-dienoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in biological membranes and lipid metabolism.

Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the production of biodegradable polymers and surfactants

作用机制

The mechanism of action of methyl (7E,10E)-hexadeca-7,10-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites that modulate various cellular pathways .

相似化合物的比较

Comparison with Similar Compounds

Methyl (7E,10E)-hexadeca-7,10-dienoate belongs to a family of unsaturated fatty acid esters. Below is a detailed comparison with structurally related compounds, focusing on chain length, double bond positions, and biological relevance.

Table 1: Structural and Functional Comparison

Key Research Findings

Metabolic Pathways: Methyl (7E,10E)-hexadeca-7,10-dienoate is metabolized in fat-deficient rats to produce longer-chain PUFAs, but its conversion efficiency is lower compared to methyl linoleate (C18:2ω6) due to shorter chain length . In contrast, methyl (7E,10E)-octadeca-7,10-dienoate (C18:2) shows higher retention in biological systems, likely due to its structural similarity to endogenous fatty acids .

Volatility and GC-MS Behavior: The retention time of methyl (7E,10E)-hexadeca-7,10-dienoate in GC-MS is influenced by its conjugated double bonds, which reduce polarity compared to non-conjugated analogs like methyl linoleate . Methyl (4E,7E,10E)-hexadecatrienoate, with three double bonds, elutes earlier (RRI: 1896) than methyl (7E,10E)-hexadecadienoate due to increased molecular symmetry .

Oleate derivatives are more effective in scavenging free radicals, whereas conjugated dienes like hexadecadienoate may exhibit unique interactions with enzymes such as acetylcholinesterase .

Industrial and Nutritional Relevance: Methyl linoleate is nutritionally essential, while methyl (7E,10E)-hexadecadienoate is primarily a research tool for studying PUFA elongation and desaturation pathways .

常见问题

Q. What are the established synthetic pathways for methyl (7E,10E)-hexadeca-7,10-dienoate, and how can reproducibility be ensured?

Methyl (7E,10E)-hexadeca-7,10-dienoate is typically synthesized via esterification of the corresponding dienoic acid with methanol under acidic or enzymatic catalysis. Key steps include controlling reaction temperature (e.g., 60–80°C) and using anhydrous conditions to avoid hydrolysis. Reproducibility requires meticulous documentation of reagent purity (e.g., ≥99% by HPLC), catalyst concentration (e.g., 0.5–2 mol%), and reaction time (e.g., 6–12 hours) . Characterization via H NMR (δ 5.3–5.5 ppm for conjugated diene protons) and GC-MS (m/z 268 [M]) is critical for structural confirmation .

Q. Which spectroscopic methods are most reliable for confirming the stereochemistry of the 7E,10E diene system?

Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing E/Z isomers. For the 7E,10E configuration, cross-peaks between protons on C7 and C10 in NOESY spectra confirm spatial proximity, while coupling constants ( ≈ 15 Hz and ≈ 15 Hz) in H NMR indicate trans geometry. High-resolution mass spectrometry (HRMS) further validates molecular composition (e.g., CHO, exact mass 268.2140) .

Q. How should researchers standardize experimental conditions for studying the compound’s physicochemical properties?

Use factorial design to isolate variables affecting properties like solubility or thermal stability. For example:

Advanced Research Questions

Q. How can conflicting spectral data (e.g., IR vs. NMR) for methyl (7E,10E)-hexadeca-7,10-dienoate be resolved?

Contradictions may arise from impurities or isomerization during analysis. For example, unexpected IR carbonyl peaks (1700–1750 cm) could indicate ester degradation. Mitigation strategies include:

Q. What computational methods are effective for predicting the compound’s reactivity in novel applications (e.g., polymer precursors)?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model diene reactivity in Diels-Alder reactions. Key parameters include:

Q. How can researchers optimize the compound’s purification process to minimize isomerization?

Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) reduces thermal exposure. Alternatively, use silver-ion chromatography (Ag-SiO) to separate E/Z isomers via π-complexation. Monitor purity at each stage using HPLC with a C18 column (retention time ≈ 8.2 min) and UV detection at 210 nm .

Q. What advanced experimental designs are suitable for studying the compound’s role in lipid-mediated signaling pathways?

Employ a quasi-experimental design with lipidomic profiling:

- Control Group: Cells treated with methyl palmitate.

- Experimental Group: Cells treated with methyl (7E,10E)-hexadeca-7,10-dienoate. Analyze lipid droplets via fluorescence microscopy (Nile Red staining) and quantify signaling metabolites (e.g., prostaglandins) via LC-MS/MS. Use ANOVA to assess statistical significance () .

Methodological Considerations

Q. How to address discrepancies in reported toxicity profiles of methyl (7E,10E)-hexadeca-7,10-dienoate?

Compare toxicity assays (e.g., LD in rodent models vs. in vitro cytotoxicity). For in vitro studies, standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure times (24–48 hours). Reference EPA High Production Volume (HPV) guidelines for data harmonization .

Q. What strategies enhance the compound’s stability in long-term storage?

Store under inert gas (N or Ar) at −20°C in amber vials. Add antioxidants (e.g., 0.01% BHT) to prevent radical-mediated degradation. Periodically validate stability via accelerated aging tests (40°C/75% RH for 6 months) .

Q. How can AI-driven tools improve the efficiency of synthesizing derivatives of methyl (7E,10E)-hexadeca-7,10-dienoate?

Integrate AI platforms like COMSOL Multiphysics for reaction optimization. Train neural networks on historical yield data (e.g., 500+ entries) to predict optimal catalyst-substrate ratios. Validate predictions with microreactor arrays for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。